1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide
Overview
Description
1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide is a complex organic compound featuring a pyrazole ring, an oxazinanone moiety, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Synthesis of the Oxazinanone Moiety: The oxazinanone ring can be formed via the cyclization of an amino alcohol with a carbonate source, such as ethylene carbonate, in the presence of a catalyst like triazabicyclodecene (TBD).
Coupling Reactions: The final coupling of the pyrazole, benzyl, and oxazinanone moieties can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at the benzyl or pyrazole rings.
Scientific Research Applications
1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxazinanones: Compounds with similar oxazinanone moieties, such as Efavirenz and Maytansine, which have significant biological activities.
Pyrazole Derivatives: Compounds like Celecoxib and Rimonabant, which are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1H-pyrazole-4-carboxamide is unique due to its combination of a pyrazole ring, an oxazinanone moiety, and a benzyl group. This unique structure allows for diverse chemical reactivity and potential biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
1-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(18-7-9-20-8-4-10-24-17(20)23)15-11-19-21(13-15)12-14-5-2-1-3-6-14/h1-3,5-6,11,13H,4,7-10,12H2,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGPGWWQRLCYII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)CCNC(=O)C2=CN(N=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117819 | |
Record name | 1H-Pyrazole-4-carboxamide, N-[2-(dihydro-2-oxo-2H-1,3-oxazin-3(4H)-yl)ethyl]-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269378-59-7 | |
Record name | 1H-Pyrazole-4-carboxamide, N-[2-(dihydro-2-oxo-2H-1,3-oxazin-3(4H)-yl)ethyl]-1-(phenylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269378-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-4-carboxamide, N-[2-(dihydro-2-oxo-2H-1,3-oxazin-3(4H)-yl)ethyl]-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301117819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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